molecular formula C11H14ClN3 B1470774 4-Chloro-2-cyclopropyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 1412958-09-8

4-Chloro-2-cyclopropyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B1470774
CAS No.: 1412958-09-8
M. Wt: 223.7 g/mol
InChI Key: HTRWXFOIDBEWPQ-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropyl-6-(pyrrolidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C11H14ClN3 and its molecular weight is 223.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Chloro-2-cyclopropyl-6-(pyrrolidin-1-yl)pyrimidine is a synthetic organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique pyrimidine structure, has been the subject of various studies exploring its potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C12H15ClN3C_{12}H_{15}ClN_3 and features a chloro group, a cyclopropyl group, and a pyrrolidinyl moiety attached to a pyrimidine ring. The structural configuration is essential for its biological activity, influencing its interaction with biological targets.

This compound exhibits its biological effects primarily through enzyme inhibition and receptor binding. The presence of the chloro and cyclopropyl groups enhances its lipophilicity, which may improve its ability to penetrate cellular membranes and interact with intracellular targets.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Binding : It may interact with specific receptors, altering their activity and influencing physiological responses.

Biological Activity Overview

Research indicates that this compound possesses various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi. For instance, compounds structurally related to this compound demonstrated significant antibacterial and antifungal properties against Gram-positive and Gram-negative strains .
Biological Activity Target Organisms/Systems Mechanism Reference
AntibacterialS. aureus, E. coliEnzyme inhibition
AntifungalC. albicansReceptor interaction
Enzyme InhibitionVarious metabolic enzymesCompetitive inhibition

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features. SAR studies indicate that modifications to the pyrimidine scaffold can enhance potency and selectivity against targeted biological systems.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

Compound Name Structural Features Biological Activity Unique Aspects
N-(Cyclopropylmethyl)-6-morpholino-pyrimidineMorpholine instead of pyrrolidineModerate enzyme inhibitionContains a morpholine ring
4-Chloro-7H-pyrollo[2,3-d]pyrimidineDifferent heterocyclic structureAnticancer propertiesExhibits different pharmacological profiles
2-(methyl(phenethyl)amino)-6-morpholinopyrimidinePhenethylamine substitutionNeuroactive propertiesPotentially targets different receptors

The unique combination of cyclopropyl and pyrrolidinyl groups in this compound may confer distinct pharmacological properties compared to its analogs.

Case Studies

Recent studies have highlighted the potential applications of this compound in drug development:

  • Antiviral Research : Investigations into the inhibition of specific viral targets have shown promise, particularly in the context of dengue virus research where related compounds demonstrated antiviral activity .
  • Antimicrobial Studies : In vitro tests have confirmed that certain derivatives exhibit significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong efficacy .

Properties

IUPAC Name

4-chloro-2-cyclopropyl-6-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3/c12-9-7-10(15-5-1-2-6-15)14-11(13-9)8-3-4-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRWXFOIDBEWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC(=N2)C3CC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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